![molecular formula C8H6Cl2N4S B3043483 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol CAS No. 874800-46-1](/img/structure/B3043483.png)
4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol, also known as ADT, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both a triazole and a thiol group, which makes it a versatile molecule for various applications.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Compounds bearing a pyrazole moiety, which is structurally similar to 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Pharmacologically Active Decorated Diazines
Diazine alkaloids, which include pyrazine (a structural relative of 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol), are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Neurotoxic Potentials
Research on newly synthesized pyrazoline derivatives, which are structurally related to 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol, has been conducted to investigate their neurotoxic potentials . This includes studying their effects on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters and swimming potential .
Mechanism of Action
Target of Action
Similar compounds such as pyrazoles and their derivatives have been reported to have diverse biological and pharmacological activities . They are known to interact with various enzymes and receptors, influencing a wide range of biological processes.
Mode of Action
It’s worth noting that related compounds, such as pyrazoles, have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence a variety of pathways, including those involved in oxidative stress and cellular damage .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
4-amino-3-(3,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4S/c9-5-2-1-4(3-6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYHFXICBEZEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=S)N2N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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